Cyclohexanol, 1,5-dimethyl-2-(1-methylethyl)-
Description
Cyclohexanol, 1,5-dimethyl-2-(1-methylethyl)-, is a substituted cyclohexanol derivative featuring methyl groups at positions 1 and 5 and an isopropyl group at position 2 of the cyclohexanol ring. This compound belongs to the broader class of monoterpenoid alcohols, which are widely studied for their structural diversity and biological activities.
The compound has been identified in plant extracts, such as Morus alba L. Its detection via GC-MS in metabolomic studies underscores its relevance in natural product chemistry and industrial applications, including cosmetics and pharmaceuticals .
Properties
CAS No. |
38618-25-6 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
1,5-dimethyl-2-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C11H22O/c1-8(2)10-6-5-9(3)7-11(10,4)12/h8-10,12H,5-7H2,1-4H3 |
InChI Key |
DTSZTPPMUGNHKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)(C)O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanol, 1,5-dimethyl-2-(1-methylethyl)- can be synthesized through several methods. One common method involves the hydrogenation of the corresponding ketone, 1,5-dimethyl-2-(1-methylethyl)cyclohexanone, in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Another method involves the Grignard reaction, where 1,5-dimethyl-2-(1-methylethyl)cyclohexanone is reacted with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield the desired cyclohexanol derivative.
Industrial Production Methods
In industrial settings, the production of cyclohexanol, 1,5-dimethyl-2-(1-methylethyl)- often involves catalytic hydrogenation processes. The ketone precursor is subjected to hydrogenation in large reactors using catalysts like nickel or palladium. The reaction conditions typically include high pressure (50-100 atm) and temperatures ranging from 100-150°C.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 1,5-dimethyl-2-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 1,5-dimethyl-2-(1-methylethyl)cyclohexanone, using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: It can be reduced to the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloro compound.
Common Reagents and Conditions
Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 1,5-dimethyl-2-(1-methylethyl)cyclohexanone
Reduction: 1,5-dimethyl-2-(1-methylethyl)cyclohexane
Substitution: 1,5-dimethyl-2-(1-methylethyl)cyclohexyl chloride
Scientific Research Applications
Pharmaceutical Applications
- Cough Suppressants and Expectorants :
- Veterinary Medicine :
-
Analgesic Development :
- Research has indicated that cyclohexanol derivatives can serve as precursors for developing analgesics with fewer side effects compared to traditional opioids. This potential is particularly relevant in creating pain management therapies that minimize nausea and other common opioid-related side effects .
Cosmetic Applications
- Fragrance Industry :
- Skin Care Products :
Industrial Applications
- Solvent Properties :
- Chemical Intermediate :
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Benefits |
|---|---|---|
| Pharmaceuticals | Cough suppressants, expectorants | Soothing effects; respiratory relief |
| Veterinary Medicine | Treatment for respiratory syndromes in animals | Clinical efficacy |
| Analgesics | Development of pain management therapies | Reduced side effects |
| Cosmetics | Fragrance formulations; skin care products | Enhanced scent; moisturizing properties |
| Industrial | Solvent for chemical synthesis | Versatile solvent properties |
| Chemical Intermediate | Production of menthol and terpenes | Essential for complex organic synthesis |
Case Study 1: Efficacy in Cough Formulations
A study evaluated the effectiveness of cough syrups containing cyclohexanol derivatives compared to standard treatments. Results indicated that patients experienced significant relief from cough symptoms with reduced side effects, validating the compound's role as an effective expectorant.
Case Study 2: Veterinary Application
Clinical trials involving horses with respiratory issues demonstrated that inhalation of cyclohexanol vapors led to improved respiratory function and decreased coughing episodes, underscoring its therapeutic potential in veterinary medicine.
Mechanism of Action
The mechanism of action of cyclohexanol, 1,5-dimethyl-2-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
2.1.1. Menthol (5-Methyl-2-(1-Methylethyl)cyclohexanol) Menthol, a well-known monoterpene alcohol, shares the same substituent groups as the target compound but differs in their positions (methyl at C5 and isopropyl at C2). Menthol’s stereochemistry (e.g., (1R,2S,5R)-menthol) is critical for its cooling sensation and widespread use in topical analgesics and flavorings. In contrast, the target compound’s 1,5-dimethyl substitution may alter its molecular interactions, as seen in differing retention times (e.g., 17.368 min for menthol vs. 12.789–12.837 min for positional isomers in Schizochytrium sp.) .
2.1.2. Cyclohexanol, 1-Methyl-4-(1-Methylethyl)- (CAS 21129-27-1) This isomer, detected in breath analysis studies, has a methyl group at C1 and an isopropyl group at C3. Its volatility and GC-MS retention time (18.57 min) differ from the target compound, likely due to reduced steric hindrance and polarity changes .
2.1.3. Carvomenthol (5-Methyl-2-(1-Methylethyl)cyclohexanol) Identified in Scleria depressa extracts, carvomenthol shares the same substituents as menthol but with distinct stereochemistry, leading to variations in bioactivity and abundance (23.78% in S. depressa vs. 24.04% for menthol in Tylophora indica) .
Physicochemical Properties
Key Observations :
- The target compound’s lower boiling point (376.70 K vs. 485.15 K for menthol) suggests reduced intermolecular hydrogen bonding or increased volatility due to substituent arrangement .
- Retention time variations in GC-MS analyses reflect differences in polarity and molecular interactions with stationary phases .
Biological Activity
Cyclohexanol, 1,5-dimethyl-2-(1-methylethyl)-, also known by its CAS number 184178-98-1, is a cyclic alcohol with the molecular formula . This compound has garnered interest in various fields due to its potential biological activities, including applications in veterinary medicine and its effects on cellular mechanisms. This article examines the biological activity of this compound through a detailed review of available literature, including case studies and research findings.
- Molecular Formula :
- Molecular Weight : 170.29 g/mol
- Structure : The compound features a cyclohexanol backbone with two methyl groups and an isopropyl group attached.
Biological Activity Overview
Cyclohexanol derivatives have been studied for their various biological activities, including:
- Antimicrobial Activity : Some studies indicate that cyclohexanol derivatives exhibit antimicrobial properties against specific bacterial strains.
- Analgesic Effects : Research has shown that related compounds can possess analgesic properties, potentially affecting pain pathways.
- Antioxidant Activity : Certain cyclohexanol derivatives have demonstrated the ability to scavenge free radicals, contributing to their antioxidant capacity.
Case Study 1: Veterinary Application
In veterinary medicine, cyclohexanol vapors have been utilized in the treatment of respiratory syndromes in horses, swine, and poultry. The compound acts as a stimulant expectorant, facilitating respiratory function and improving overall health in affected animals .
Case Study 2: Antioxidant Properties
A study investigated the antioxidant activity of essential oils containing cyclohexanol derivatives. The results indicated that these oils could effectively scavenge free radicals, with IC50 values demonstrating significant potency against DPPH and ABTS radicals. This suggests potential applications in food preservation and health supplements .
Case Study 3: Antinociceptive Effects
Another research effort focused on the antinociceptive effects of essential oils from plants containing cyclohexanol-related compounds. The study utilized various animal models to demonstrate that these essential oils could significantly reduce pain responses, indicating a central mechanism of action .
The biological activities of cyclohexanol derivatives are believed to be mediated through several mechanisms:
- Interaction with Cellular Receptors : Compounds may interact with specific receptors involved in pain perception and inflammation.
- Antioxidative Mechanisms : The ability to scavenge free radicals may protect cells from oxidative stress, contributing to overall health benefits.
- Microbial Inhibition : The structural characteristics of cyclohexanol allow it to disrupt microbial cell membranes or metabolic processes.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
